6-Hydroxy-7-nitro-1-indanone
Overview
Description
6-Hydroxy-7-nitro-1-indanone is an organic compound with the molecular formula C₉H₇NO₄ It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nitro-1-indanone typically involves the nitration of 6-hydroxy-1-indanone. The process can be summarized as follows:
Starting Material: 6-Hydroxy-1-indanone.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.
Isolation and Purification: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent. The crude product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction.
Continuous Extraction: Employing continuous extraction techniques to isolate the product efficiently.
Automated Purification: Utilizing automated systems for purification, such as continuous chromatography or crystallization units.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-nitro-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-nitro-7-oxo-1-indanone or 6-nitro-7-carboxy-1-indanone.
Reduction: Formation of 6-hydroxy-7-amino-1-indanone.
Substitution: Formation of various substituted indanone derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-7-nitro-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-nitro-1-indanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1-indanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Hydroxy-1-indanone: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
6-Nitro-1-indanone: Lacks the hydroxyl group, altering its solubility and reactivity.
Uniqueness
6-Hydroxy-7-nitro-1-indanone is unique due to the presence of both hydroxyl and nitro groups on the indanone ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The hydroxyl group enhances its solubility in polar solvents, while the nitro group increases its reactivity towards reduction and substitution reactions.
Properties
IUPAC Name |
6-hydroxy-7-nitro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIDHRDOFJRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356180 | |
Record name | 6-hydroxy-7-nitro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85515-22-6 | |
Record name | 6-hydroxy-7-nitro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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